molecular formula C8H12O3 B14356799 Methyl 6-methoxyhexa-3,5-dienoate CAS No. 96493-98-0

Methyl 6-methoxyhexa-3,5-dienoate

Katalognummer: B14356799
CAS-Nummer: 96493-98-0
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: DVBLLRDLHLKFLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-methoxyhexa-3,5-dienoate is an organic compound with the molecular formula C8H12O3. It is an ester derivative characterized by the presence of a methoxy group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxyhexa-3,5-dienoate can be achieved through several methods. One common approach involves the esterification of 6-methoxyhexa-3,5-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boron reagent is coupled with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-methoxyhexa-3,5-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: Sodium methoxide in methanol as a nucleophile under reflux conditions.

Major Products Formed

    Oxidation: 6-methoxyhexa-3,5-dienoic acid.

    Reduction: 6-methoxyhexa-3,5-dienol.

    Substitution: Various methoxy-substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 6-methoxyhexa-3,5-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 6-methoxyhexa-3,5-dienoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various electron transfer reactions, influencing biochemical pathways and cellular processes. The methoxy group can also modulate the compound’s reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Methyl 6-methoxyhexa-3,5-dienoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a methoxy group and a conjugated diene system, which imparts distinct reactivity and potential for diverse applications.

Eigenschaften

CAS-Nummer

96493-98-0

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

methyl 6-methoxyhexa-3,5-dienoate

InChI

InChI=1S/C8H12O3/c1-10-7-5-3-4-6-8(9)11-2/h3-5,7H,6H2,1-2H3

InChI-Schlüssel

DVBLLRDLHLKFLN-UHFFFAOYSA-N

Kanonische SMILES

COC=CC=CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.